- A Modular Formal Total Synthesis of (±)-Cycloclavine, Journal of Organic Chemistry, 2016, 81(4), 1723-1730
Cas no 96551-22-3 (tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate)
96551-22-3 structure
Product Name:tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
Numero CAS:96551-22-3
MF:C14H17NO3
MW:247.289684057236
MDL:MFCD05864717
CID:803502
PubChem ID:11075767
Update Time:2025-06-14
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-(Hydroxymethyl)-1H-indole-1-carboxylic acid tert-butyl ester
- 3-Hydroxymethyl-1H-indole-1-carboxylic Acid tert-Butyl Ester
- 1-Boc-3-Hydroxymethylindole
- 1H-Indole-1-carboxylicacid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester
- 3-Hydroxymethylindole-1-carboxylic acid tert-butyl ester
- tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
- tert-butyl 3-(hydroxymethyl)indole-1-carboxylate
- N-Boc-3-(hydroxymethyl)indole
- 1-Boc-3-hydroxymethyl-indole
- 1H-Indole-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester
- 1-N-Boc-indole-3-methanol
- OOVPQKQFSDFRFA-UHFFFAOYSA-N
- BCP26926
- 1,1-Dimethylethyl 3-(hydroxymethyl)-1H-indole-1-carboxylate (ACI)
- N-Boc-1H-indole-3-methanol
- 1-(tert-butoxycarbonyl)-3-hydroxymethyl-1H-indole
- SY015985
- MFCD05864717
- 11Z-0700
- 1-(tert-Butyloxycarbonyl)-3-(hydroxymethyl)indole
- ALBB-016769
- F2158-2280
- SCHEMBL1520892
- 1-N-Boc-3-(Hydroxymethyl)-1H-Indole
- 3-hydroxymethyl-indole-1-carboxylic acid tert-butyl ester
- J-524490
- 96551-22-3
- DB-025981
- SB40328
- DTXSID80454365
- CS-W005763
- AB1294
- AKOS005069607
- t-butyl 3-(hydroxymethyl)-indole-1-carboxylate
- tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
-
- MDL: MFCD05864717
- Inchi: 1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-10(9-16)11-6-4-5-7-12(11)15/h4-8,16H,9H2,1-3H3
- Chiave InChI: OOVPQKQFSDFRFA-UHFFFAOYSA-N
- Sorrisi: O=C(N1C2C(=CC=CC=2)C(CO)=C1)OC(C)(C)C
Proprietà calcolate
- Massa esatta: 247.12100
- Massa monoisotopica: 247.12084340g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 18
- Conta legami ruotabili: 3
- Complessità: 311
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 51.5
- XLogP3: 2.4
Proprietà sperimentali
- Colore/forma: No data avaiable
- Densità: No data available
- Punto di fusione: No data available
- Punto di ebollizione: 396°C at 760 mmHg
- Punto di infiammabilità: 193.3℃
- Indice di rifrazione: 1.553
- PSA: 51.46000
- LogP: 2.91680
- Pressione di vapore: No data available
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H332-H335
- Dichiarazione di avvertimento: P261-P280-P305+P351+P338
- Istruzioni di sicurezza: H303+H313+H333
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:IRRITANT
- Condizioni di conservazione:Sealed in dry,Room Temperature
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Dati doganali
- CODICE SA:2933990090
- Dati doganali:
Codice doganale cinese:
2933990090Panoramica:
293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VF682-1g |
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate |
96551-22-3 | 97% | 1g |
174.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VF682-5g |
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate |
96551-22-3 | 97% | 5g |
457.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VF682-250mg |
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate |
96551-22-3 | 97% | 250mg |
77CNY | 2021-05-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B842959-5g |
1-Boc-3-Hydroxymethylindole |
96551-22-3 | 97% | 5g |
521.10 | 2021-05-17 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0219-1g |
1-Boc-3-hydroxymethyl-indole |
96551-22-3 | 97% | 1g |
220.49CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0219-5g |
1-Boc-3-hydroxymethyl-indole |
96551-22-3 | 97% | 5g |
805.64CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0219-25g |
1-Boc-3-hydroxymethyl-indole |
96551-22-3 | 97% | 25g |
3052.95CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0219-100g |
1-Boc-3-hydroxymethyl-indole |
96551-22-3 | 97% | 100g |
10854.94CNY | 2021-05-08 | |
| Matrix Scientific | 043167-500mg |
tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate, >95% |
96551-22-3 | >95% | 500mg |
$102.00 | 2023-09-09 | |
| Matrix Scientific | 043167-1g |
tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate, >95% |
96551-22-3 | >95% | 1g |
$157.00 | 2023-09-09 |
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; rt; 16 h, rt
Riferimento
- Fusarochromene, a novel tryptophan-derived metabolite from Fusarium sacchari, Organic & Biomolecular Chemistry, 2021, 19(1), 182-187
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; rt; 30 min, rt
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Pd-Catalyzed Dearomative Carboxylation of Indolylmethanol Derivatives, Organic Letters, 2018, 20(23), 7603-7606
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 °C; 3 h, rt
Riferimento
- Phenyl-urea and phenyl-carbamate derivatives as inhibitors of protein aggregation, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol
Riferimento
- Highly diastereoselective alkylation of a pyroglutamate derivative with an electrophile obtained from indole. synthesis of a potential intermediate for the preparation of the natural sweetener (-)-monatin, Synthetic Communications, 2000, 30(12), 2143-2159
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; < 20 °C; 20 °C → rt; 22 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
Riferimento
- Structure-Enabled Discovery of a Stapled Peptide Inhibitor to Target the Oncogenic Transcriptional Repressor TLE1, Chemistry - A European Journal, 2017, 23(40), 9577-9584
Metodo di produzione 7
Condizioni di reazione
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 30 min, 0 °C; 30 min, rt
1.2 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 10 min, 0 °C; 15 min, 0 °C; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 0 °C
1.2 Reagents: Sodium borohydride Solvents: Methanol , Dichloromethane ; 10 min, 0 °C; 15 min, 0 °C; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Water ; 0 °C
Riferimento
- Formamide-Catalyzed Nucleophilic Substitutions: Mechanistic Insight and Rationalization of Catalytic Activity, ACS Catalysis, 2020, 10(19), 11567-11577
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 1.5 h, rt
Riferimento
- Synthesis and Biological Evaluation of Hapten-Clicked Analogues of The Antigenic Peptide Melan-A/MART-126(27L)-35, ChemMedChem, 2020, 15(9), 799-807
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol
Riferimento
- Concise synthesis of (2R,4R)-monatin, Chemical & Pharmaceutical Bulletin, 2016, 64(8), 1242-1247
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 20 min, 0 °C; 4 h, rt
1.2 Reagents: Water ; 15 min, rt
1.2 Reagents: Water ; 15 min, rt
Riferimento
- Synthesis and cytotoxic activity of novel 1-((indol-3-yl)methyl)-1H-imidazolium salts, Bioorganic & Medicinal Chemistry Letters, 2014, 24(21), 4926-4930
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → 25 °C; 20 min, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 25 °C
Riferimento
- Reduction of 1-pyrrolyl and 1-indolyl carbamates to hemiaminals, Tetrahedron Letters, 2009, 50(51), 7169-7171
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 18 h, rt
Riferimento
- Highly Active, Immobilized Ruthenium Catalysts for Oxidation of Alcohols to Aldehydes and Ketones. Preparation and Use in Both Batch and Flow Systems, Journal of the American Chemical Society, 2005, 127(25), 9251-9254
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Sodium borohydride
Riferimento
- Synthesis of kurasoin B using phase-transfer-catalyzed acylimidazole alkylation, Synlett, 2009, (4), 653-657
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 30 min, rt
Riferimento
- 3-O and 2-C alkylation of L-ascorbates with benzyl halides and N-substituted indolemethanol derivatives, Russian Chemical Bulletin, 2010, 59(2), 457-462
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Raw materials
- Di-tert-butyl dicarbonate
- 1,1-Dimethylethyl 3-[(acetyloxy)methyl]-1H-indole-1-carboxylate
- Indole-3-carboxaldehyde
- Tert-butyl 3-formyl-1H-indole-1-carboxylate
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Preparation Products
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:96551-22-3)tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
Numero d'ordine:A15942
Stato delle scorte:in Stock
Quantità:25g/100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 04:04
Prezzo ($):394.0/1403.0
Email:sales@amadischem.com
tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate Letteratura correlata
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:96551-22-3)tert-butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
Purezza:99%/99%
Quantità:25g/100g
Prezzo ($):394.0/1403.0